1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2/c1-3-17-12(18-4-2)9-10-6-5-7-11(8-10)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOUBECTXDEFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)C(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15F3O2
- Molecular Weight : 250.24 g/mol
- Functional Groups : The compound contains a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some evidence suggesting it may induce apoptosis in specific cancer types.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : The trifluoromethyl group may enhance the compound's ability to interact with proteins or enzymes involved in cell signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of antimicrobial activity. A summary of the findings is presented in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect Observed |
|---|---|---|
| Escherichia coli | 50 µg/mL | Growth inhibition |
| Staphylococcus aureus | 25 µg/mL | Bactericidal effect |
| Candida albicans | 100 µg/mL | Reduced viability |
Anticancer Activity
Recent studies have focused on the compound's potential anticancer properties. Notably, it has been tested against various cancer cell lines. The results are summarized in Table 2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 30 | ROS generation |
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various derivatives of trifluoromethylated compounds, including this compound. The results indicated significant activity against gram-positive bacteria but less efficacy against gram-negative strains. -
Investigation into Anticancer Effects :
In a separate study, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to increased levels of apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound's reactivity and stability. The diethoxyethyl substituent contributes to its solubility and potential interactions with biological systems.
Organic Synthesis
1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophiles.
- Nucleophilic Substitution Reactions : The diethoxyethyl group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Drug Development : The compound may serve as a precursor for synthesizing pharmaceuticals targeting specific biological pathways. Its structural features suggest it could interact with various biological receptors or enzymes.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Materials Science Applications
The unique electronic properties imparted by the trifluoromethyl group make this compound an interesting subject in materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.
- Advanced Coatings : Its properties may allow for the development of coatings with enhanced durability and resistance to environmental factors.
Study 1: Synthesis of Fluorinated Compounds
A research team explored the use of this compound as a precursor in the synthesis of novel fluorinated heterocycles. The study demonstrated that the compound could be effectively transformed through electrophilic substitution reactions, yielding compounds with enhanced pharmacological properties.
In another investigation, the biological activity of derivatives synthesized from this compound was evaluated against various bacterial strains. The results indicated significant antimicrobial activity, suggesting that modifications to the diethoxyethyl group could enhance efficacy against resistant strains.
Preparation Methods
Alkylation of Trifluoromethylbenzene Derivatives
A patented method describes the preparation of dialkyl ethers of araliphatic diols, which can be adapted for synthesizing compounds like 1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene. The key steps include:
- Step (i): Reacting a cycloaliphatic or araliphatic diol with metallic sodium in an aprotic organic solvent, in the presence of a catalytic amount of a monoether-monoalcohol, to form the corresponding disodium dialcoholate.
- Step (ii): Alkylation of the disodium dialcoholate with an appropriate alkylation reagent at controlled temperature (50–250°C, preferably 70–200°C) and pressure (atmospheric or elevated up to 50 bar).
For this compound, the trifluoromethylbenzene core would be functionalized with a diol or diethoxyethyl precursor, which is then converted into the dialcoholate and alkylated accordingly.
Reaction Conditions and Work-Up:
- Alkylation reagent addition is controlled over 10 minutes to 2 hours to manage exothermicity.
- Reaction mixture is stirred for an additional 10 minutes to 5 hours at target temperature.
- Work-up involves aqueous extraction, typically with water and an organic solvent immiscible with water, followed by drying and removal of volatile components.
- Purity of the dialkyl ether product is typically above 70–80% by weight, with mono-ethyl ether as a common side product.
- Additional purification steps can enhance purity further.
| Parameter | Range/Condition | Notes |
|---|---|---|
| Temperature (Step ii) | 50–250°C (preferably 70–200°C) | Controlled to avoid side reactions |
| Pressure | Atmospheric to 50 bar (preferably atmospheric) | Elevated pressure optional |
| Alkylation reagent addition time | 5 min to 5 hours (preferably 10 min to 2 hours) | Controls heat release |
| Stirring time post-addition | 5 min to 10 hours (preferably 10 min to 5 hours) | Ensures reaction completion |
| Purity of product | ≥70–80% by weight | Mono-ethyl ether is major side product |
Multi-Step Synthesis from Trifluoromethylated Precursors
Another approach involves synthesizing trifluoromethyl-substituted benzene intermediates through halogenation and substitution reactions, followed by functional group transformations to introduce the diethoxyethyl group. For example, a related trifluoromethyl-substituted aromatic amine was synthesized through:
- Nitration and bromination of methylbenzenesulfonic acid derivatives.
- Conversion to trifluoromethyl-substituted toluene derivatives via halogen exchange with potassium fluoride in dimethylformamide.
- Catalytic hydrogenation to reduce nitro groups to amines.
While this method focuses on amine derivatives, the synthetic logic and intermediates can be adapted for preparing this compound by modifying the functional group transformations to install the diethoxyethyl substituent.
Metal-Free Multi-Component Reactions for Trifluoromethylated Heterocycles
Recent literature reports metal-free multi-component reactions to construct trifluoromethyl-substituted heterocycles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). Though these methods target triazole heterocycles rather than simple benzene derivatives, the strategies highlight:
- Use of trifluoroacetimidoyl chloride as a trifluoromethyl source.
- Mild reaction conditions (e.g., 100°C in toluene with acidic additives).
- Good yields and scalability.
Summary Table of Preparation Methods
Detailed Research Findings
- The alkylation method involving metallic sodium and aprotic solvents allows precise control of ether formation, yielding dialkyl ethers with high purity and manageable side products.
- Multi-step halogenation and substitution strategies enable the introduction of trifluoromethyl groups with high regioselectivity and yield, suitable for further functionalization.
- Metal-free multi-component reactions provide an environmentally friendly alternative for constructing trifluoromethylated heterocycles, though adaptation for simple benzene derivatives requires further research.
Q & A
(Basic) What synthetic methodologies are most effective for preparing 1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)benzene, and how do reaction parameters (e.g., solvent, catalyst) influence yield?
Answer:
The synthesis of this compound likely involves alkylation or etherification of a trifluoromethylbenzene precursor. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates and enhance nucleophilic substitution efficiency. For example, acidic media may facilitate bromomethylation in analogous compounds .
- Catalyst choice : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-coupling) could optimize diethoxyethyl group introduction.
- Temperature control : Exothermic reactions (e.g., alkylation) require gradual heating (40–80°C) to minimize side reactions .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, particularly when using organometallic reagents .
(Basic) What analytical techniques are critical for characterizing this compound, and how do they address structural ambiguities?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies diethoxyethyl (-CH₂CH(OEt)₂) and trifluoromethyl (-CF₃) groups via splitting patterns (e.g., coupling constants for adjacent fluorines) and chemical shifts. For example, trifluoromethyl groups typically resonate at δ ~120–125 ppm in ¹³C NMR .
- 19F NMR : Confirms CF₃ group integrity (δ ~-60 to -70 ppm) and detects fluorinated byproducts .
- HRMS : Validates molecular formula (C₁₃H₁₇F₃O₂) with <5 ppm mass accuracy. Isotopic patterns distinguish chlorine/bromine impurities .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though the compound’s liquid state may require derivatization .
(Advanced) How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations can:
- Map electron density : Identify reactive sites (e.g., para positions to electron-withdrawing -CF₃ groups) for electrophilic attack.
- Model transition states : Predict regioselectivity in nitration or halogenation by analyzing activation energies. For example, trifluoromethyl groups direct substituents to meta/para positions due to inductive effects .
- Benchmark against experimental data : Compare calculated vs. observed reaction outcomes to refine computational models, addressing discrepancies caused by solvent effects or steric hindrance .
(Advanced) What strategies resolve contradictions in reported biological activities of structurally similar trifluoromethylbenzene derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., diethoxyethyl vs. bromomethyl groups) to isolate contributions to bioactivity .
- Meta-analysis of datasets : Cross-reference toxicity or efficacy data across studies, adjusting for variables like purity (>95% by HPLC) or solvent artifacts (e.g., DMSO interference in assays) .
- Mechanistic profiling : Use enzyme inhibition assays (e.g., cytochrome P450) to differentiate direct vs. metabolic effects. Fluorine’s electronegativity often enhances binding affinity but may alter pharmacokinetics .
(Advanced) How does the diethoxyethyl moiety influence the photostability and optoelectronic properties of this compound?
Answer:
- Photostability : The diethoxyethyl group’s electron-donating nature may reduce UV-induced degradation compared to halogenated analogs. Accelerated aging tests (e.g., 300 h under UV light) quantify decomposition rates .
- Optoelectronic tuning :
- Cyclic voltammetry : Measures HOMO/LUMO levels; ether linkages typically raise HOMO, enhancing hole transport in organic semiconductors.
- UV-vis spectroscopy : Absorbance shifts indicate conjugation extension or steric effects from the diethoxyethyl chain .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the diethoxyethyl group. Use amber vials to limit light exposure .
- Waste disposal : Neutralize acidic/basic residues before incineration, as combustion of fluorinated compounds may generate HF .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy from fluorinated aromatic compounds .
(Advanced) Can this compound serve as a precursor for sp³-rich fragments in fragment-based drug discovery (FBDD)?
Answer:
Yes, its sp³-hybridized diethoxyethyl chain enhances 3D character, improving target engagement. Methodological steps include:
- Derivatization : Convert to sulfonamides or amides via nucleophilic substitution at the ethyl terminus .
- Library synthesis : Use parallel reactions to generate analogs with varied ether chain lengths (e.g., ethoxy vs. propoxy) .
- Screening : Pair with surface plasmon resonance (SPR) to assess binding kinetics against disease-relevant enzymes .
(Advanced) How do solvent polarity and proticity affect the conformational dynamics of this compound?
Answer:
- Polar solvents (e.g., DMSO) : Stabilize extended conformations via dipole interactions with the diethoxyethyl group, observed via NOESY NMR .
- Nonpolar solvents (e.g., hexane) : Favor folded conformations due to hydrophobic collapse of the ethyl chain, altering reactivity in SN2 reactions .
- Protic solvents (e.g., MeOH) : Hydrogen bonding with ether oxygens may slow rotational barriers, quantified by variable-temperature NMR .
(Basic) What chromatographic techniques optimize purification of this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (10–30% EtOAc) to separate nonpolar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve enantiomers if chiral centers are introduced during synthesis .
- GC-MS : Monitors volatile impurities (e.g., residual diethyl ether) with detection limits <0.1% .
(Advanced) What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer:
- Acidic conditions : Protonation of ether oxygens increases electrophilicity, risking cleavage of the diethoxyethyl chain. Stability tests (1M HCl, 24 h) show <5% degradation at 25°C .
- Basic conditions : Nucleophilic attack (e.g., hydroxide) at the benzylic position may form alcohols or ketones. Kinetic studies (NaOH/EtOH) quantify degradation rates .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
